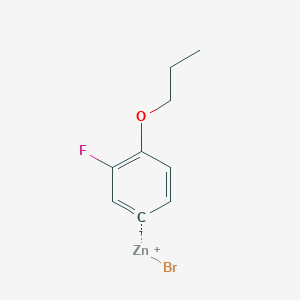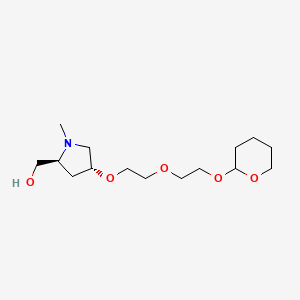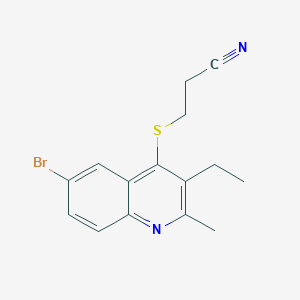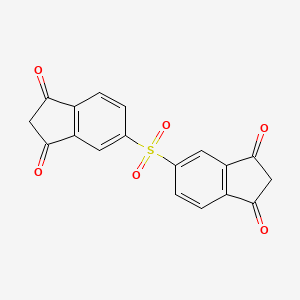![molecular formula C28H34NP B14895997 1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is a complex organic compound that features a biphenyl group, a pyrrole ring, and a dicyclohexylphosphanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl-pyrrole linkage . The dicyclohexylphosphanyl group can then be introduced through a nucleophilic substitution reaction using a suitable phosphine reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated biphenyl-pyrrole compounds .
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without the pyrrole and phosphanyl groups.
2-(Dicyclohexylphosphanyl)pyrrole: A related compound lacking the biphenyl group.
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: Another biphenyl derivative with different functional groups.
Uniqueness
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is unique due to its combination of a biphenyl group, a pyrrole ring, and a dicyclohexylphosphanyl group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C28H34NP |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
dicyclohexyl-[1-(2-phenylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C28H34NP/c1-4-13-23(14-5-1)26-19-10-11-20-27(26)29-22-12-21-28(29)30(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25H,2-3,6-9,15-18H2 |
Clé InChI |
GZWCDPAGRRBYFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


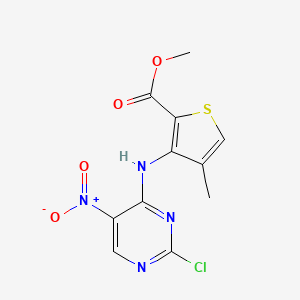
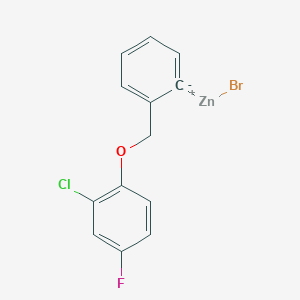
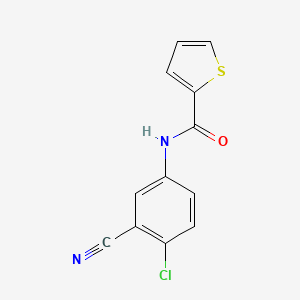
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
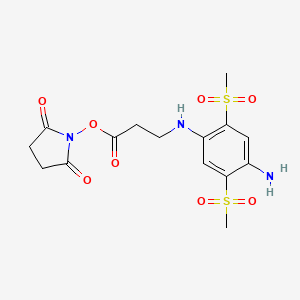
![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)
